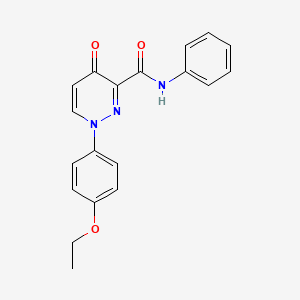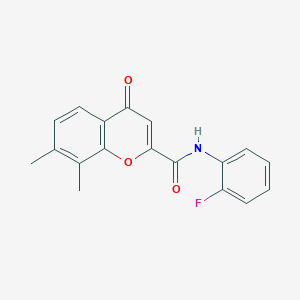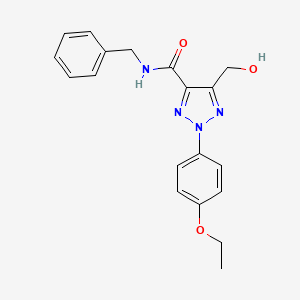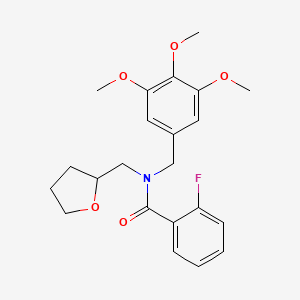![molecular formula C19H24N2O3 B11394442 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide](/img/structure/B11394442.png)
2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is a synthetic organic compound with a complex structure It features a phenoxy group substituted with an isopropyl group and a benzoxazole moiety linked via a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated compound (e.g., 1-bromo-3-chloropropane) under basic conditions to form the phenoxy intermediate.
Benzoxazole Formation: The benzoxazole ring is synthesized separately, often starting from o-aminophenol and an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the benzoxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction reactions can target the amide or benzoxazole moieties, potentially leading to the formation of amines or reduced benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Hydroxy or keto derivatives of the isopropyl group.
Reduction: Amines or reduced benzoxazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The benzoxazole moiety is particularly interesting due to its presence in several bioactive molecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and bacterial infections.
Industry
In industry, this compound might be used in the development of new polymers or as an additive in coatings and adhesives due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenoxy and benzoxazole groups could facilitate binding to active sites, while the amide linkage provides stability and flexibility.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)propanamide: Similar structure but with a different benzoxazole substitution pattern.
2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)propanamide: Similar structure with a benzothiazole moiety instead of benzoxazole.
2-[4-(Propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzimidazol-3-yl)propanamide: Similar structure with a benzimidazole moiety.
Uniqueness
The uniqueness of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and benzoxazole moieties allows for diverse interactions and applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)14-8-10-15(11-9-14)23-13(3)18(22)20-19-16-6-4-5-7-17(16)21-24-19/h8-13H,4-7H2,1-3H3,(H,20,22) |
InChI Key |
SCDMLAUWFYDYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11394361.png)
![5-[(4-ethoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11394365.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394375.png)
![{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-fluorophenyl)methanone](/img/structure/B11394386.png)
![1-[(4-methylphenyl)sulfonyl]-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylprolinamide](/img/structure/B11394389.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11394413.png)
![pentyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11394419.png)
![9-[2-(4-methoxyphenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11394423.png)



